Benzamidoxime

Descripción general

Descripción

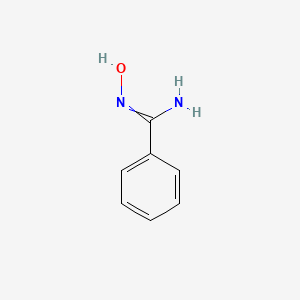

La benzamidoxima es un compuesto orgánico con la fórmula molecular C7H8N2O. Es un derivado de la benzamida donde el grupo carbonilo es reemplazado por un grupo amidoxima (-C(NH2)=NOH).

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La benzamidoxima se puede sintetizar mediante la reacción de benzonitrilo con hidrocloruro de hidroxilamina. La reacción típicamente ocurre en un medio acuoso o alcohólico bajo condiciones básicas, a menudo usando carbonato de sodio o hidróxido de sodio como base . La reacción general es la siguiente:

C6H5CN+NH2OH⋅HCl→C6H5C(NH2)=NOH+HCl

Métodos de Producción Industrial: En entornos industriales, la síntesis de benzamidoxima puede implicar el uso de catalizadores nano-metálicos soportados en líquidos iónicos para mejorar la eficiencia y el rendimiento de la reacción. Este método permite la producción ecológica y eficiente de benzamidoxima a partir de benzonitrilo e hidrocloruro de hidroxilamina .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Oxidación: Yodo, compuestos de yodo hipervalente.

Reducción: Gas hidrógeno, catalizadores metálicos (p. ej., paladio sobre carbono).

Sustitución: Aldehídos, condiciones ácidas o básicas dependiendo de la reacción específica.

Productos Principales:

Oxidación: Benzamida.

Reducción: Benzamida.

Sustitución: Derivados dihidroquinazolínicos.

Aplicaciones Científicas De Investigación

Benzamidoxime and its derivatives have a variety of applications, especially in medicinal chemistry, due to their cell adhesion inhibitory effects and pH-dependent binding potency .

Scientific Research Applications

Medicinal Chemistry this compound derivatives are useful in the prevention and treatment of various diseases due to their cell adhesion inhibitory effect . These include:

- Inflammation this compound derivatives can be used as anti-inflammatory agents, effective even after leukocytes have migrated in the second phase of inflammation .

- Ischemia-Reperfusion Injury They are therapeutic agents for ischemia-reperfusion injury .

- Organ Transplant Rejection this compound derivatives can suppress organ transplant rejection .

- Autoimmune Diseases They are effective against autoimmune diseases such as collagen diseases represented by rheumatoid arthritis .

- Cancer Metastasis this compound derivatives can suppress cancer metastasis .

- Arteriosclerosis They are also used in the treatment of arteriosclerosis .

- Allergy, Asthma, and Atopic Dermatitis this compound derivatives are useful as antiallergic and antiasthmatic agents, as well as therapeutic agents for atopic dermatitis .

- Bone Marrow Transplant Rejection They can suppress bone marrow transplant rejection .

The compounds have a mechanism of action that inhibits cell adhesion, which is not present in conventionally known anti-inflammatory drugs .

PD-L1 Ligand this compound has been identified as a PD-L1 (Programmed Death-Ligand 1) ligand with pH-dependent potency . This is significant because it can exploit electrostatically enforced hydrogen bonds with Asp122 of PD-L1, potentially leading to the development of novel small molecule inhibitors of PD-L1 . These inhibitors can be tailored to be resilient to drug-resistance mechanisms based on the acidification of the tumor microenvironment and may have an improved safety profile .

Improved Oral Absorption Prodrug strategies involving this compound derivatives have been explored to improve the oral absorption of drugs like cytarabine . By conjugating cytarabine with cholic acid, the oral bioavailability of cytarabine can be increased . Similarly, a paclitaxel-loaded mixed micelle delivery system (PTX-TP-M) using vitamin E-TPGS and Plasdone® S-630 Copovidone as carriers has been developed to improve the solubility, oral absorption, and anti-tumor activity of paclitaxel against lung cancer .

Biotransformation Studies this compound's metabolic pathways have been studied in vivo. Research has shown that after administration of benzamidine, an in vivo N-hydroxylation to this compound occurs . Conversely, after administration of this compound, benzamidine is detected in high concentrations in biological samples .

Characterization of Read-Across Uncertainty this compound is used in frameworks designed to facilitate consistent characterization of read-across uncertainty .

Mecanismo De Acción

El mecanismo de acción de la benzamidoxima implica su capacidad de donar óxido nítrico tras la oxidación. Este proceso está catalizado por enzimas como el citocromo P450 o la peroxidasa de rábano picante . El óxido nítrico liberado puede luego interactuar con varios objetivos moleculares, lo que lleva a efectos como la vasodilatación y la actividad antimicrobiana. En el contexto de sus propiedades anticancerígenas, los derivados de la benzamidoxima pueden inducir la apoptosis en las células cancerosas al interferir con las vías celulares involucradas en el crecimiento y la supervivencia celular .

Comparación Con Compuestos Similares

La benzamidoxima es similar a otras amidoximas y oximas, como la acetamidoxima y la salicylamidoxima. Es única en su capacidad de formar complejos estables con iones uranilo, lo que la hace particularmente útil en la recuperación de uranio del agua de mar . Además, la benzamidoxima ha mostrado propiedades anticancerígenas distintas en comparación con otras amidoximas, destacando su potencial como agente terapéutico .

Compuestos Similares:

- Acetamidoxima

- Salicylamidoxima

- Nicotin-amidoxima

La benzamidoxima destaca por su combinación única de reactividad química, actividad biológica y aplicaciones industriales, lo que la convierte en un compuesto de gran interés en diversos campos de la investigación y la industria.

Actividad Biológica

Benzamidoxime is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an amidoxime derivative, which has been studied for its potential therapeutic applications. Its structural properties allow it to interact with various biological systems, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit potent antimicrobial activity . A study highlighted the effectiveness of N-(2-amino-5-chlorobenzoyl)this compound derivatives against several pathogens, including African trypanosomes and Pneumocystis species. The study synthesized several analogs and evaluated their efficacy against mammalian cancer cells, demonstrating dose-dependent inhibition of cell viability in Jurkat T-cell lymphoma and HL-60RG leukemia cell lines .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| N-(2-amino-5-chlorobenzoyl)this compound | African trypanosomes | Potent |

| N-(2-amino-5-chlorobenzoyl)this compound | Pneumocystis | Potent |

| N-(2-amino-5-chlorobenzoyl)this compound | Aspergillus | Moderate |

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro experiments demonstrated that this compound derivatives significantly inhibited the growth of various cancer cell lines. For instance, chloride-substituted benzamidoximes showed a strong decrease in cell growth in both Jurkat and HL-60RG cells, with IC50 values indicating effective cytotoxicity .

Table 2: IC50 Values for this compound Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound (no chloride) | Jurkat | 65 |

| This compound (chloride-substituted) | Jurkat | 19 |

| This compound (no chloride) | HL-60RG | 59 |

| This compound (chloride-substituted) | HL-60RG | 6.9 |

Genotoxicity Studies

Genotoxicity assessments revealed that this compound can induce DNA damage in mammalian cells. Specifically, it was found to cause DNA single-strand breaks in rat hepatocytes and amplification in SV40-transformed hamster cells. These findings suggest that the metabolic conversion of benzamidine to this compound may produce toxic metabolites leading to genotoxic effects .

The mechanism by which this compound exerts its biological effects appears to involve oxidative stress pathways and apoptosis induction. The presence of chloride substitutions enhances its potency by increasing oxidative stress within the target cells, leading to cell cycle arrest and eventual apoptosis at higher concentrations .

Case Studies

- Study on Anticancer Efficacy : A recent study synthesized several this compound derivatives and tested their effects on leukemia cell lines. The results indicated that these compounds not only inhibited cell growth but also induced significant morphological changes consistent with apoptosis .

- Genotoxicity Assessment : Another investigation focused on the genotoxic potential of this compound derivatives, revealing that they could lead to significant DNA damage in cultured mammalian cells, raising concerns about their safety profile for therapeutic use .

Análisis De Reacciones Químicas

Oxidation Reactions

Amidoximes and oximes have been studied for their oxidation methods. Research has focused on in vitro oxidation steps via chemical and biological processes to describe the pathways of Nitric Oxide (NO) release .

-

Oxidant Variation: The products formed during the oxidation of amidoximes have been studied using different oxidants and biomimetic systems. Oxidants like yield amides or nitriles as major products, with a dimeric product also detected .

-

NO Release: Amidoximes can release NO in the presence of . Methyl and phenyl amidoximes have demonstrated this capability, with the amount of NO released dependent on the substituents on the amidoxime .

Reduction Reactions

The enzymatic reduction of N-hydroxylated amidines, like benzamidoxime, to their corresponding amidines has been investigated .

-

Enzyme System: The enzyme system responsible for the intracellular reduction of N-hydroxylated amidines is not well understood. Studies indicate that in rats and humans, the hepatic enzyme system is located in the mitochondria and microsomes, using NADH as a cofactor .

-

Inhibitors: Potassium cyanide, N-methylhydroxylamine, p-hydroxymercuribenzoate, and desferrioxamine are efficient inhibitors of this enzyme system, whereas typical cytochrome P450 (P450) inhibitors are ineffective .

Reactions with Chloride Substitutes

Benzamidoximes can undergo reactions involving chloride substituents, which can significantly alter their biological activity .

-

Cell Damage: Benzamidoximes with chloride substitutes have been shown to cause a strong decrease in cell growth in leukemia cells. These derivatives induce cell damage, with chloride substitution generally activating the cell damage effect .

-

Dose-Dependent Effects: this compound derivatives inhibit cell viability dose-dependently. At low doses (below the ), they cause a transient cell-cycle delay, while at higher doses (above the ), they induce cell death .

Crotylation of Aldehydes

This compound can act as a catalyst in the crotylation of aldehydes .

-

Catalytic Activity: this compound facilitates the crotylation of aldehydes using potassium crotyltrifluoroborates. The reaction is most effective with a mixture of and as solvents .

-

Mechanism: Although the exact mechanism is debated, it is suggested that this compound may act as a phase-transfer catalyst in these reactions .

Ligand Binding

Benzamidoximes have been identified as ligands for certain proteins, such as PD-L1, with pH-dependent binding affinities .

-

pH-Dependent Potency: The ligand binding activity of this compound compounds can improve under acidic conditions (e.g., pH 6.2), suggesting a pH-dependent potency .

Other Reactions

-

Substitution Reactions: Benzamidoximes can undergo nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles.

-

Interaction with Biological Targets: Benzamidoximes can interact with biological targets such as enzymes and receptors. The benzimidazole portion can bind to proteins, potentially inhibiting their activity, while the amidoxime moiety may form covalent bonds with nucleophilic sites on proteins.

Propiedades

IUPAC Name |

N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOQNVMDKHLYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-92-3 | |

| Record name | Benzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that benzamidoxime derivatives can inhibit the growth of human leukemia cell lines like Jurkat and HL-60RG []. This effect is dose-dependent, with higher concentrations causing more significant growth inhibition []. At lower doses, benzamidoximes can cause a transient delay in the cell cycle, while at higher doses, they can induce cell death [].

A: this compound acts as a model substrate for understanding the reduction of N-hydroxylated amidines to their active amidine forms [, ]. This reduction is crucial for the activation of amidoxime prodrugs, enhancing the intestinal absorption of drugs containing amidine functionalities [].

ANone: The molecular formula of this compound is C7H8N2O, and its molecular weight is 136.15 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:

- NMR Spectroscopy (1H, 13C, 15N): Used to determine the configuration, conformation, and electronic effects of substituents in benzamidoximes and their salts [, , ].

- IR Spectroscopy: Helps in identifying functional groups and confirming the cyclic structure of this compound derivatives [, ].

- UV-Visible Spectroscopy: Useful for studying the formation of this compound complexes with metal ions [].

- Mass Spectrometry: Provides information about the fragmentation patterns of this compound derivatives [].

- X-ray Diffraction: Used to determine the crystal structures of this compound complexes [, ].

A: Yes, this compound can act as a renewable catalyst in organic reactions. For example, it has been successfully employed in the diastereoselective crotylation of aldehydes using potassium (Z) and (E)-crotyltrifluoroborates []. The reaction proceeds with high regio- and chemoselectivity, yielding homoallylic alcohols in good to excellent yields []. This compound can be easily recovered after the reaction, highlighting its potential as a sustainable catalyst.

A: Yes, molecular orbital calculations have provided insights into the configuration, conformation, and reactivity of this compound [, ]. These calculations confirm the amino-oxime tautomer as the more stable form and explain the unique chemical behavior of the NH2 group [, ].

A: Studies on the N-hydroxylation of benzamidine to this compound by cytochrome P450 enzymes reveal that substituents on the this compound ring can significantly influence the reaction rate [].

A: Research has shown that N-substitution in benzamidoximes significantly impacts their reduction by the mitochondrial amidoxime reducing component (mARC) []. While electron-donating substituents enhance the reduction rate, bulky substituents, even with electron-donating properties, can hinder the reaction due to steric hindrance. Notably, phenyl substitution was found to have a highly deactivating effect [].

A: O-substitution of benzamidoximes has been found to significantly enhance their stability []. This approach could be a valuable strategy for improving the shelf life and handling of this compound-based compounds.

A: Studies in pigs have shown that the oral bioavailability of benzamidine is significantly improved when administered as its N, N'-dihydroxybenzamidine prodrug []. The bioavailability reaches approximately 91%, surpassing the 74% observed with this compound []. This highlights the potential of N, N'-dihydroxyamidines as a prodrug strategy for enhancing the oral absorption of amidine-containing drugs.

A: Administration of synthetic hydroxylamines of amphetamine and methamphetamine to primary rat neuronal cultures leads to significant cell toxicity []. This toxicity is markedly higher compared to the parent amphetamine or its oxime derivative, indicating the potential dangers associated with these hydroxylated metabolites [].

A: Ames tests conducted on this compound O-glucuronide and this compound O-sulfate showed no mutagenic effects in TA98 and TA100 strains []. This finding suggests that these phase 2 conjugates of this compound are not mutagenic and contribute to its detoxification.

A: Research suggests that the N-hydroxylation of guanabenz, catalyzed by the cytochrome P450 enzyme CYP1A2, can be used as a metabolic marker []. This reaction exhibits a strong correlation with other CYP1A2-mediated reactions, such as 7-ethoxyresorufin O-deethylation and caffeine N-demethylation, in human liver microsomes [].

A: HPLC coupled with mass spectrometry is a commonly used technique to analyze this compound and its metabolites in biological samples [, ]. This approach allows for the separation and identification of different metabolites, providing valuable insights into the metabolic pathways of this compound.

ANone: Several enzymes play a crucial role in the metabolism of this compound and its derivatives:

- Cytochrome P450 Enzymes (CYP): Specifically, CYP1A2 is involved in the N-hydroxylation of guanabenz, a reaction closely related to this compound metabolism [, ]. CYP enzymes are also implicated in the N-hydroxylation of benzamidine to this compound [, , ].

- Mitochondrial Amidoxime Reducing Component (mARC): mARC is crucial for reducing N-hydroxylated amidines, including this compound, to their active amidine forms [, , ].

- This compound Reductase: This enzyme system, comprising cytochrome b5, NADH cytochrome b5 reductase, and a cytochrome P450 isoenzyme, plays a vital role in reducing this compound to benzamidine [, ].

- UDP-glucuronosyltransferases (UGTs): UGTs, particularly UGT1A9, are responsible for the O-glucuronidation of this compound, leading to the formation of this compound-O-glucuronide [].

A: Early research on the pharmacological effects of benzamidines and benzamidoximes revealed that these compounds could induce a range of physiological responses depending on the dosage and specific compound []. These effects included:

- Blood pressure changes: Low doses of benzamidines caused an increase in blood pressure, while higher doses led to a decrease due to peripheral vasodilation [].

- Respiratory stimulation: Both benzamidines and benzamidoximes stimulated respiration, partially attributed to blood pressure changes and central nervous system effects [].

- Emesis: Administration of these compounds to pigeons resulted in vomiting [].

A: this compound derivatives, particularly halogenated O-carbamoyl derivatives of 4-MeO-benzamidoxime, have shown promise as potential photopesticides []. Studies have demonstrated their ability to induce DNA photocleavage under UVB and UVA irradiation, specifically targeting the whitefly Bemisia tabaci, a major agricultural pest [].

A: Researchers are exploring the use of this compound and the mitochondrial amidoxime reducing component (mARC) in developing enzyme electrode biosensors []. These biosensors hold potential for screening new substrates and inhibitors of mARC, offering a valuable tool for drug discovery and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.